molecular formula C17H16N4O5 B12338189 Inosine, 2'-deoxy-, 5'-benzoate

Inosine, 2'-deoxy-, 5'-benzoate

Cat. No.: B12338189
M. Wt: 356.33 g/mol
InChI Key: LLKCPHDCKASGBS-OANWKOAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Inosine, 2’-deoxy-, 5’-benzoate is a derivative of inosine, a nucleoside that plays a crucial role in various biological processes. Inosine itself is formed when hypoxanthine is attached to a ribose ring via a β-N9-glycosidic bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Inosine, 2’-deoxy-, 5’-benzoate typically involves the use of nucleoside phosphorylases and 2’-deoxyribosyltransferases (NDTs). These enzymes facilitate the transfer of the 2’-deoxy-2’-fluoro-α-D-ribofuranose moiety from 2’-deoxy-2’-fluorouridine to other nucleobases . This enzymatic method is preferred over traditional chemical methods due to its efficiency and fewer steps involved.

Industrial Production Methods: Industrial production of inosine derivatives often involves large-scale enzymatic reactions. For instance, the preparation of inosine injections includes mixing inosine with sodium chloride, glycine, and sodium benzoate, followed by filtration and pH adjustment . This method ensures the stability and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions: Inosine, 2’-deoxy-, 5’-benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of inosine derivatives can yield xanthosine monophosphate, a key precursor in purine metabolism .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include inosine, deoxyinosine, and xanthosine. These compounds share structural similarities but differ in their specific functional groups and biological activities .

Uniqueness: Inosine, 2’-deoxy-, 5’-benzoate is unique due to its specific benzoate modification, which enhances its stability and potential for therapeutic applications. This modification distinguishes it from other inosine derivatives and makes it a valuable compound for research and medicine .

Properties

Molecular Formula

C17H16N4O5

Molecular Weight

356.33 g/mol

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C17H16N4O5/c22-11-6-13(21-9-20-14-15(21)18-8-19-16(14)23)26-12(11)7-25-17(24)10-4-2-1-3-5-10/h1-5,8-9,11-14,22H,6-7H2/t11-,12+,13+,14?/m0/s1

InChI Key

LLKCPHDCKASGBS-OANWKOAXSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3C2=NC=NC3=O)COC(=O)C4=CC=CC=C4)O

Canonical SMILES

C1C(C(OC1N2C=NC3C2=NC=NC3=O)COC(=O)C4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.